molecular formula C17H21N3OS2 B11278755 (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

Cat. No.: B11278755
M. Wt: 347.5 g/mol
InChI Key: ICIWEWGRMCTCQJ-UHFFFAOYSA-N
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Description

(4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Thiazole Ring: : The core of this compound contains a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are known for their diverse biological activities.

  • Amino Group: : The compound features an amino group (NH₂) attached to the thiazole ring. Amino groups are crucial for interactions with biological macromolecules.

  • Benzyl Group: : The benzyl group (C₆H₅CH₂-) is attached to the thiazole ring. Benzyl groups often enhance lipophilicity and influence the compound’s pharmacological properties.

  • Azepane Ring: : The azepane ring (a seven-membered ring containing one nitrogen atom) is connected to the benzyl group. Azepanes are cyclic amines that can exhibit interesting biological effects.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Oxidation: Oxidation of the thiazole sulfur could lead to sulfoxides or sulfones.

    Reduction: Reduction of the azepane ring could yield saturated amines.

    Substitution: Substitution reactions may occur at the benzyl position.

Common reagents and conditions would depend on the specific reaction type. Major products would vary based on the reaction pathway.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Biological Studies: Assessing its impact on cellular processes and molecular targets.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains speculative due to the lack of comprehensive studies. researchers would investigate its interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While direct comparisons are challenging without more data, researchers might explore related compounds like (4-Amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone . Highlighting its uniqueness would involve contrasting its structure, reactivity, and biological effects with those of similar compounds.

Properties

Molecular Formula

C17H21N3OS2

Molecular Weight

347.5 g/mol

IUPAC Name

(4-amino-3-benzyl-2-sulfanylidene-1,3-thiazol-5-yl)-(azepan-1-yl)methanone

InChI

InChI=1S/C17H21N3OS2/c18-15-14(16(21)19-10-6-1-2-7-11-19)23-17(22)20(15)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,18H2

InChI Key

ICIWEWGRMCTCQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N

Origin of Product

United States

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